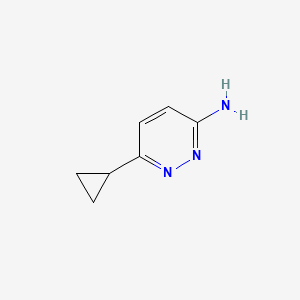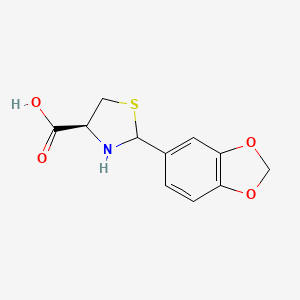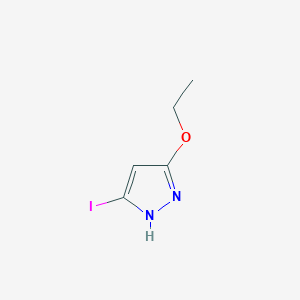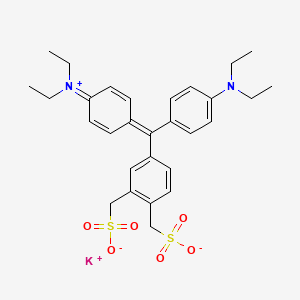![molecular formula C7H17N3O2 B1437097 3-[(3-Methoxypropyl)amino]propanohydrazide CAS No. 1040687-95-3](/img/structure/B1437097.png)
3-[(3-Methoxypropyl)amino]propanohydrazide
Descripción general
Descripción
3-[(3-Methoxypropyl)amino]propanohydrazide (3MPH) is an organic compound that has a wide range of applications in the field of scientific research. It is widely used as a reagent in chemical synthesis and as a substrate for enzymatic reactions. 3MPH is also used in the study of biochemical and physiological processes, and has been found to be an effective tool for drug development and drug evaluation.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
3-[(3-Methoxypropyl)amino]propanohydrazide derivatives demonstrate significant antioxidant and anticancer activities. A study showed that certain derivatives have antioxidant activity higher than ascorbic acid and exhibit cytotoxicity against specific cancer cell lines, like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).
Catalytic Amination
This compound plays a role in catalytic amination processes. Research on the amination of 1-methoxy-2-propanol by ammonia demonstrated its utility in producing 2-amino-1-methoxypropane with high selectivity, indicating its potential in chemical synthesis (Bassili & Baiker, 1990).
Synthesis of Heterocyclic Compounds
3-[(3-Methoxypropyl)amino]propanohydrazide derivatives are utilized in the synthesis of various heterocyclic compounds. These include pyrazolones, pyrimidines, and benzothiopyranones, showcasing the compound's versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).
Complexation with Metals
Studies have explored its complexation behavior with metals like copper. This aspect is particularly relevant in boiler water treatment, where such complexation can play a significant role (Kumbhar et al., 1990).
Dye Synthesis
It's also involved in the synthesis of azo dyes. The compound's derivatives have been used to create isomeric pairs of heterocyclic azo dyes, which can be significant in the textile and pigment industries (Wang et al., 2018).
Schiff Base Formation
The compound is instrumental in forming Schiff bases, which have applications ranging from catalysis to corrosion inhibition. These bases, formed from 3-[(3-Methoxypropyl)amino]propanohydrazide derivatives, show notable efficiency in protecting mild steel from corrosion in acidic solutions (Gupta et al., 2016).
Propiedades
IUPAC Name |
3-(3-methoxypropylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZCMULVAQARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxypropyl)amino]propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)
![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)








